molecular formula C34H51IO B160076 Cholesteryl-3-iodobenzyl ether CAS No. 130504-76-6

Cholesteryl-3-iodobenzyl ether

Cat. No. B160076
M. Wt: 602.7 g/mol
InChI Key: ZNFYQYCCNLHBML-BNFFSTEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl-3-iodobenzyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cholesterol derivative that has an iodine atom attached to a benzyl ether moiety. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of cholesteryl-3-iodobenzyl ether is not fully understood. However, it is believed to interact with LDL receptors on the cell surface, leading to internalization and accumulation in cells that express these receptors. This makes it a potential candidate for targeted drug delivery.

Biochemical And Physiological Effects

Cholesteryl-3-iodobenzyl ether has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in certain tissues such as liver, spleen, and adrenal glands. It has also been shown to have potential anti-tumor properties in vitro, although further studies are needed to confirm these findings.

Advantages And Limitations For Lab Experiments

Cholesteryl-3-iodobenzyl ether has several advantages for lab experiments. It is easy to synthesize and purify, and it has high affinity for LDL receptors, making it a potential candidate for targeted drug delivery. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited stability in certain conditions, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on cholesteryl-3-iodobenzyl ether. One potential direction is to study its potential applications in targeted drug delivery to cells that express LDL receptors. Another direction is to investigate its potential as a contrast agent in imaging studies. Additionally, further studies are needed to understand its mechanism of action and potential anti-tumor properties.

Synthesis Methods

Cholesteryl-3-iodobenzyl ether can be synthesized using various methods. One of the most commonly used methods involves the reaction of cholesterol with 3-iodobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods include the use of iodine and a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

Cholesteryl-3-iodobenzyl ether has been studied for its potential applications in various fields such as drug delivery, imaging, and as a chemical probe. It has been shown to have high affinity for low-density lipoprotein (LDL) receptors, which makes it a potential candidate for targeted drug delivery to cells that express these receptors. It has also been used as a contrast agent in imaging studies due to its ability to accumulate in certain tissues. Additionally, it has been used as a chemical probe to study the structure and function of certain proteins.

properties

CAS RN

130504-76-6

Product Name

Cholesteryl-3-iodobenzyl ether

Molecular Formula

C34H51IO

Molecular Weight

602.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-[(3-iodophenyl)methoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C34H51IO/c1-23(2)8-6-9-24(3)30-14-15-31-29-13-12-26-21-28(36-22-25-10-7-11-27(35)20-25)16-18-33(26,4)32(29)17-19-34(30,31)5/h7,10-12,20,23-24,28-32H,6,8-9,13-19,21-22H2,1-5H3/t24-,28+,29+,30-,31+,32+,33+,34-/m1/s1

InChI Key

ZNFYQYCCNLHBML-BNFFSTEWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCC5=CC(=CC=C5)I)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C

synonyms

3-CIBE
cholesteryl-3-iodobenzyl ethe

Origin of Product

United States

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